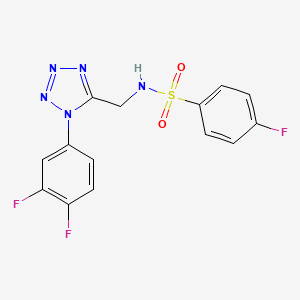

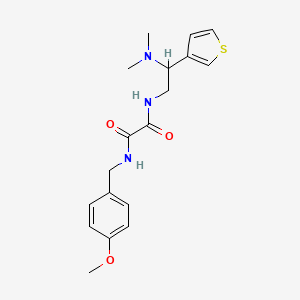

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-fluorobenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

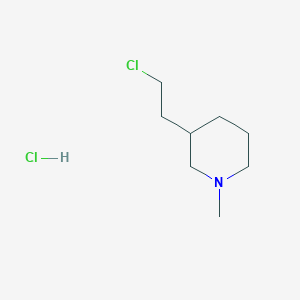

The compound is a complex organic molecule that likely contains a tetrazole ring (a five-membered ring with four carbon atoms and one nitrogen atom) and a sulfonamide group (a sulfur atom double-bonded to an oxygen atom and single-bonded to two oxygen atoms in a SO2NH2 configuration) .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds often involve reactions such as the Dimroth rearrangement . This process involves the isomerization of heterocycles, which includes the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .Wissenschaftliche Forschungsanwendungen

Selective COX-2 Inhibition and Cancer Therapy

The compound JTE-522, structurally similar to the queried compound, serves as a selective COX-2 inhibitor. Research on human endometrial cancer cell line RL95-2 revealed that JTE-522 inhibits cell proliferation and induces apoptosis. This activity is attributed to the activation of caspase-3-like proteases, down-regulation of COX-2 mRNA, phosphorylated Rb, and CDK4 proteins, alongside the up-regulation of p53, p21, and cyclin D1 proteins (Li et al., 2002).

Advancements in Chemical Synthesis

- Research demonstrates the utility of fluorobenzenesulfonamide derivatives in the chemoselective fluorination of 2-aminopyrimidines, highlighting the crucial role of Ag(I) for successful transformation. This process underscores the versatility of such compounds in synthesizing complex fluorinated structures, which are valuable in medicinal chemistry (Wang et al., 2017).

- Another study focused on the selective monofluorination and trifluorination of 2,5-diarylthiazoles, employing N-fluorobenzenesulfonimide (NFSI), highlighting the compound's potential in synthesizing fluorinated aromatic heterocycles, which are important in drug design (Hatfield et al., 2013).

Photodynamic Therapy and Cancer Treatment

A new zinc phthalocyanine derivative, substituted with benzenesulfonamide groups, has been synthesized, demonstrating high singlet oxygen quantum yield. Such compounds exhibit potential as Type II photosensitizers for cancer treatment in photodynamic therapy, offering a promising avenue for developing new therapeutic agents (Pişkin et al., 2020).

Inhibition and Anti-Corrosive Properties

The adsorption and corrosion inhibition properties of piperidine derivatives on iron have been studied through quantum chemical calculations and molecular dynamics simulations. This research sheds light on the potential of sulfonamide derivatives in materials science, particularly in protecting metals from corrosion, which is critical in industrial applications (Kaya et al., 2016).

Molecular Interactions and Crystal Engineering

Investigations into the crystal structures and intermolecular interactions of closely related N-(2-fluorobenzoyl)-arylsulfonamides reveal their potential in crystal engineering. Such studies are essential for understanding the solid-state properties of pharmaceuticals and could guide the design of better drugs with desirable physical and chemical properties (Suchetan et al., 2016).

Eigenschaften

IUPAC Name |

N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-4-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3N5O2S/c15-9-1-4-11(5-2-9)25(23,24)18-8-14-19-20-21-22(14)10-3-6-12(16)13(17)7-10/h1-7,18H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGELFDYDXALDGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-fluorobenzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((4-bromobenzyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2720860.png)

![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(4-fluorophenyl)methanone](/img/structure/B2720862.png)

![(4aR,4bS,6aS,7S,9aS,9bS,11aS)-4a,6a-dimethyl-2-oxohexadecahydro-1H-indeno[5,4-f]quinoline-7-carboxylic acid](/img/structure/B2720863.png)

![2-(1-benzyl-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl)-N-(3-methylphenyl)acetamide](/img/structure/B2720873.png)

![[(Diphenylphosphoroso)imino]diphenylphosphinous acid](/img/structure/B2720876.png)

![2-Chloro-5-[(4-phenylpiperazin-1-yl)methyl]pyrazine](/img/structure/B2720883.png)